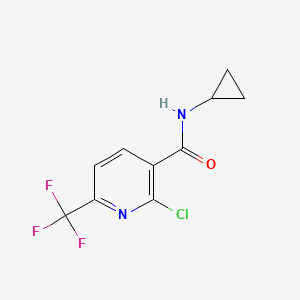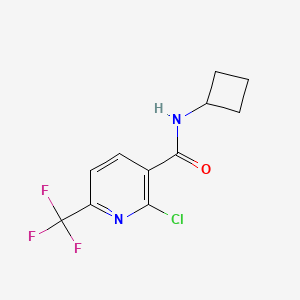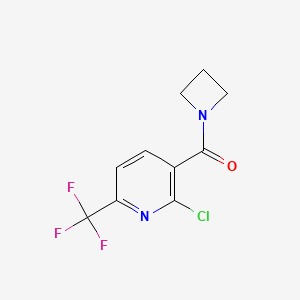![molecular formula C16H14O2 B8151439 Methyl 4'-vinyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8151439.png)
Methyl 4'-vinyl-[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family It consists of a biphenyl core with a vinyl group at the 4’ position and a carboxylate ester group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, Negishi coupling, or Ullmann coupling.
Introduction of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron or aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as amines or alcohols in the presence of acid or base catalysts.
Major Products
Nitration: Formation of nitro derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of amides or other esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Research: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application:
In Polymerization: The vinyl group undergoes radical polymerization to form polymer chains.
In Organic Reactions: The biphenyl core and ester group participate in various chemical transformations through electrophilic and nucleophilic mechanisms.
In Biological Systems: The compound may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives such as:
4,4’-Dibromo-[1,1’-biphenyl]: Lacks the vinyl and ester groups, making it less versatile in polymerization and esterification reactions.
4,4’-Dimethyl-[1,1’-biphenyl]: Contains methyl groups instead of vinyl and ester groups, affecting its reactivity and applications.
4,4’-Dihydroxy-[1,1’-biphenyl]: Contains hydroxyl groups, making it more suitable for hydrogen bonding interactions.
The unique combination of the vinyl and ester groups in Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate provides it with distinct reactivity and applications compared to other biphenyl derivatives.
Eigenschaften
IUPAC Name |
methyl 4-(4-ethenylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-2/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYPHJUWBOWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8151404.png)




